![molecular formula C15H17N5O3S B2980519 (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1007194-56-0](/img/structure/B2980519.png)
(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid
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Description
(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
The structural similarity of this compound to indole derivatives suggests potential antiviral applications. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The presence of a carbamothioylhydrazono group could be modified to enhance the selectivity and potency against specific viral targets.
Anti-inflammatory Properties
Compounds with an indole nucleus, which is structurally related to our compound of interest, have demonstrated anti-inflammatory properties . This suggests that the compound may also be used to develop new anti-inflammatory agents, potentially for the treatment of chronic inflammatory diseases.
Anticancer Research
Indole derivatives are known for their anticancer activities. The pyrazolyl ring present in the compound could interact with various cancer cell lines, providing a platform for the development of novel anticancer drugs .
Antimicrobial Activity
The compound’s resemblance to indole derivatives, which exhibit antimicrobial properties, indicates its potential use in creating new antimicrobial agents. This could be particularly useful in the fight against antibiotic-resistant bacteria .
Antidiabetic Effects
Research on indole derivatives has shown that they possess antidiabetic effects. The compound could be explored for its utility in managing blood sugar levels and treating diabetes .
Antimalarial Potential
The biological activity of indole derivatives against malaria parasites has been documented. The compound could be investigated for its efficacy in developing antimalarial drugs .
Neuroprotective Effects
Given the pharmacological activity of indole derivatives, there is a possibility that the compound could exhibit neuroprotective effects, which might be beneficial in treating neurodegenerative diseases .
Plant Growth Regulation
Indole-3-acetic acid, a plant hormone, is produced from tryptophan and contains an indole ring. The compound , with its indole-like structure, may have applications in regulating plant growth and development .
properties
IUPAC Name |
3-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-12-4-2-10(3-5-12)14-11(8-17-18-15(16)24)9-20(19-14)7-6-13(21)22/h2-5,8-9H,6-7H2,1H3,(H,21,22)(H3,16,18,24)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPYRRKVHGYPT-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=S)N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid |
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